molecular formula C14H10N2O5 B5772984 3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid

3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid

Cat. No.: B5772984
M. Wt: 286.24 g/mol
InChI Key: BWOJRHLDNZDAJJ-UHFFFAOYSA-N
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Description

3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of both a pyridine ring and a carboxyphenyl group, which contribute to its chemical reactivity and versatility.

Preparation Methods

The synthesis of 3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid can be achieved through several methods. One efficient synthetic approach involves the use of 1,2,4-triazine precursors. The initial step includes the preparation of 5-cyano-1,2,4-triazine by direct cyanation of the corresponding 1,2,4-triazine 4-oxide. This is followed by an aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid, yielding a monocarboxylic acid. Finally, the two methyl groups in the molecule are oxidized with excess potassium permanganate to obtain the target compound .

Chemical Reactions Analysis

3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sulfuric acid for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation with potassium permanganate results in the formation of the tricarboxylic acid derivative .

Mechanism of Action

The mechanism of action of 3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and coordination processes, contributing to their effectiveness in applications such as catalysis and drug delivery .

Comparison with Similar Compounds

Similar compounds to 3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid include other pyridinecarboxylic acids, such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) . The uniqueness of this compound lies in its combination of a pyridine ring with a carboxyphenyl group, which enhances its reactivity and versatility compared to its counterparts.

Properties

IUPAC Name

3-[(4-carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-12(10-2-1-7-15-11(10)14(20)21)16-9-5-3-8(4-6-9)13(18)19/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOJRHLDNZDAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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